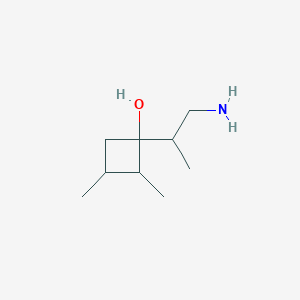![molecular formula C11H15NO2S B13180868 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound features a thiophene ring substituted with a piperidine ring that has a hydroxymethyl group attached to it. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with 3-(hydroxymethyl)piperidine under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 5-[3-(Carboxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde.
Reduction: Formation of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)thiophene-2-carbaldehyde: Similar structure but lacks the piperidine ring.
3-(Hydroxymethyl)piperidine: Contains the piperidine ring with a hydroxymethyl group but lacks the thiophene ring.
Uniqueness
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c13-7-9-2-1-5-12(6-9)11-4-3-10(8-14)15-11/h3-4,8-9,13H,1-2,5-7H2 |
InChI Key |
PFFXYIPNZQFDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(S2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


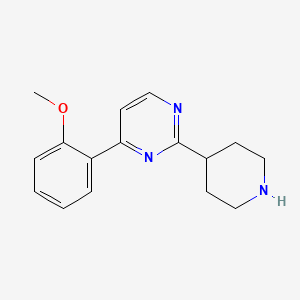
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
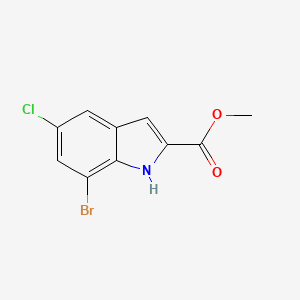
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
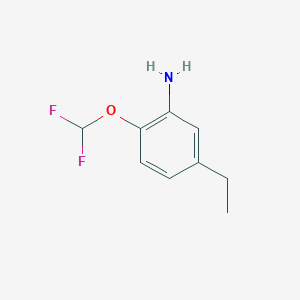
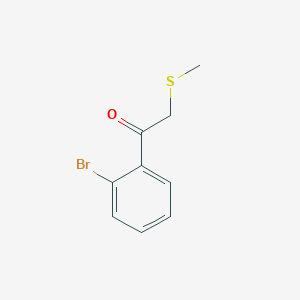
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
methanol](/img/structure/B13180833.png)
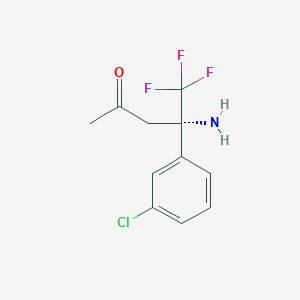
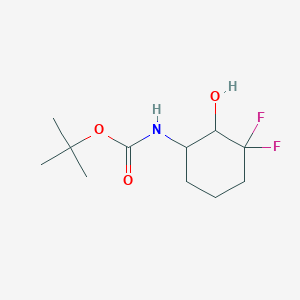
![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)

